molecular formula C26H21N3OS B2827904 2-((3-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034489-11-5

2-((3-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2827904
CAS RN: 2034489-11-5
M. Wt: 423.53
InChI Key: YUXRIPZNCGTWAX-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It has a pyrrolo[3,2-d]pyrimidin-4-one core, which is a type of heterocyclic compound. Heterocycles are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a planar structure due to the presence of the pyrrolo[3,2-d]pyrimidin-4-one core .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrolo[3,2-d]pyrimidin-4-one core and the thioether group. These groups could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the pyrrolo[3,2-d]pyrimidin-4-one core could potentially increase its stability and decrease its solubility in water .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of this compound are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively .

Mode of Action

The compound interacts with its targets by binding to the active residues of ATF4 and NF-kB proteins . This interaction results in the inhibition of endoplasmic reticulum (ER) stress and the NF-kB inflammatory pathway .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a decrease in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key mediators of inflammation .

Pharmacokinetics

The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .

Result of Action

The compound’s action results in significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production in lipopolysaccharide (LPS)-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

While specific environmental factors influencing the compound’s action, efficacy, and stability are not mentioned in the search results, it’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially influence the compound’s action

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, and studying its mechanism of action. This could lead to the development of new pharmaceuticals or other useful products .

properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3OS/c1-18-9-8-10-19(15-18)17-31-26-28-23-22(20-11-4-2-5-12-20)16-27-24(23)25(30)29(26)21-13-6-3-7-14-21/h2-16,27H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXRIPZNCGTWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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